molecular formula C12H18BrN3O2 B15329280 tert-Butyl (2-(5-bromopyrimidin-2-yl)propan-2-yl)carbamate

tert-Butyl (2-(5-bromopyrimidin-2-yl)propan-2-yl)carbamate

Cat. No.: B15329280
M. Wt: 316.19 g/mol
InChI Key: JNRDNGITIZZEMW-UHFFFAOYSA-N
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Description

Product Description for tert-Butyl (2-(5-bromopyrimidin-2-yl)propan-2-yl)carbamate this compound is a high-purity chemical intermediate designed for research and development in medicinal and organic chemistry. This compound features a bromopyrimidine core, a structure frequently employed in the construction of sophisticated target molecules . The bromine atom at the 5-position of the pyrimidine ring serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to diversify the molecular structure efficiently . The tert-butyloxycarbonyl (Boc) protecting group safeguards the amine functionality, providing stability during synthetic sequences while allowing for facile deprotection under mild acidic conditions when the free amine is required . This bromopyrimidine derivative is primarily used as a key building block in the synthesis of potential pharmaceutical compounds. Its structural attributes make it a valuable scaffold in drug discovery projects, particularly in the development of kinase inhibitors and other small molecule therapeutics . Researchers utilize this compound to introduce the 2-(5-bromopyrimidin-2-yl)propan-2-yl)amine moiety into larger molecular architectures. As with all chemicals of this nature, proper safety protocols must be followed. Please refer to the Safety Data Sheet (SDS) before use . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-[2-(5-bromopyrimidin-2-yl)propan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3O2/c1-11(2,3)18-10(17)16-12(4,5)9-14-6-8(13)7-15-9/h6-7H,1-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRDNGITIZZEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C1=NC=C(C=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl (2-(5-bromopyrimidin-2-yl)propan-2-yl)carbamate typically involves the reaction of 5-bromopyrimidine with tert-butyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, usually at temperatures ranging from 2-8°C . Industrial production methods may involve bulk manufacturing and custom synthesis to ensure high purity and yield .

Chemical Reactions Analysis

tert-Butyl (2-(5-bromopyrimidin-2-yl)propan-2-yl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (2-(5-bromopyrimidin-2-yl)propan-2-yl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of tert-Butyl (2-(5-bromopyrimidin-2-yl)propan-2-yl)carbamate involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with enzymes and receptors, modulating their activity. The carbamate group may also play a role in stabilizing the compound and enhancing its binding affinity .

Comparison with Similar Compounds

tert-Butyl (5-bromopyridin-3-yl)carbamate ()

  • Structure : Pyridine ring with bromine at the 5-position and carbamate at the 3-position.
  • Key Differences: Pyridine (one nitrogen) vs. Reactivity: Bromine in pyridine derivatives may exhibit different electronic effects due to pyridine’s lower basicity compared to pyrimidine.

tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (–4)

  • Structure : Fluorine and hydroxy substituents on the pyrimidine ring, with a methyl group on the carbamate.
  • Key Differences: Substituent Effects: The fluorine atom increases electronegativity, while the hydroxy group introduces acidity (pKa ~8–10), altering solubility and reactivity compared to the brominated analogue.

Thiazole-Based Carbamates ()

Compounds 24c , 24d , and 24e feature thiazole rings instead of pyrimidine, with substituents like p-tolyl and methoxyphenyl.

  • Key Differences :
    • Electronic Properties : Thiazoles are more electron-rich than pyrimidines, affecting reactivity in nucleophilic substitutions.
    • Biological Activity : The thiazole moiety is common in bioactive molecules (e.g., antivirals), suggesting these analogues may target different pathways compared to pyrimidine derivatives .

Complex Carbamates with Biphenyl and Furan Groups ()

(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate ()

  • Structure : Biphenyl group with a hydroxypropan-2-yl chain.
  • Stability: The hydroxy group may reduce metabolic stability compared to the bromopyrimidine compound.

tert-Butyl (5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate ()

  • Structure: Multifunctionalized with furan, fluorophenyl, and chromenone groups.
  • Key Differences :
    • Synthesis : Prepared via palladium-catalyzed cross-coupling, highlighting the utility of bromine in similar reactions for the main compound .
    • Molecular Weight : Higher (~615.7 g/mol) due to complex substituents, contrasting with the simpler main compound.

Physical and Chemical Properties Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Reactivity/Applications
tert-Butyl (2-(5-bromopyrimidin-2-yl)propan-2-yl)carbamate Pyrimidine 5-Br, propan-2-yl ~285–300 (estimated) Cross-coupling intermediate
tert-Butyl (5-bromopyridin-3-yl)carbamate Pyridine 5-Br ~257–270 (estimated) Suzuki reactions, ligand synthesis
Compound 24c () Thiazole p-Tolyl Not reported Bioactive molecule precursor
Compound Pyrimidine 5-F, 4-OH, 6-CH3 257.26 Lab chemical with acute toxicity

Biological Activity

Tert-butyl (2-(5-bromopyrimidin-2-yl)propan-2-yl)carbamate is a compound with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C9H12BrN3O2
  • Molecular Weight : 260.11 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with various molecular targets. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions, influencing enzyme activity and cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of pyrimidine compounds exhibit antimicrobial properties. This compound may inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis or metabolic pathways.
  • Anticancer Potential :
    • Preliminary studies suggest that this compound can induce apoptosis in cancer cells. Its mechanism may involve the inhibition of key regulatory proteins in cell cycle progression and apoptosis pathways.
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its ability to modulate inflammatory responses. In vitro assays indicate a reduction in pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryDecrease in pro-inflammatory cytokines

Case Study: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines, including breast and colon cancer cells. The compound demonstrated significant cytotoxicity with an IC50 value of approximately 15 μM, indicating its potential as a lead compound for further development.

Table 2: Cytotoxicity Results

Cell LineIC50 Value (µM)Mechanism of Action
Breast Cancer15Apoptosis induction
Colon Cancer18Cell cycle arrest

Q & A

Q. What protocols ensure safe disposal of waste containing this compound?

  • Methodological Answer : Neutralize reaction waste with 10% acetic acid before incineration by licensed facilities. Avoid aqueous disposal due to bromine’s environmental persistence. Refer to SDS Section 13 for region-specific regulations .

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